N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide
Description
N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide (CAS: 338398-61-1) is a benzamide derivative featuring a trifluoromethylphenylsulfanyl-methyl substituent at the para position of the benzamide ring. Its molecular formula is C₂₁H₁₅F₃N₂OS, with a molar mass of 400.42 g/mol . The compound is characterized by a sulfanyl (S–) linkage connecting the trifluoromethylphenyl group to the benzamide core, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-7-4-8-19(13-17)27-14-15-9-11-18(12-10-15)25-20(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQNKUAOZCYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves.
Biochemical Pathways
Similar compounds have been used in the synthesis of 3- [ (2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives.
Biological Activity
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide, with CAS number 338398-68-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C19H14F3NOS2
- Molecular Weight : 393.44 g/mol
- CAS Number : 338398-68-8
- Boiling Point : Approximately 427.8 °C (predicted)
- Density : 1.39 g/cm³ (predicted)
- pKa : 12.43 (predicted)
Structural Characteristics
The compound features a trifluoromethyl group, a phenyl ring, and a sulfanyl group, which contribute to its unique chemical behavior and potential biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antioxidant Activity : Compounds containing sulfanyl groups often demonstrate significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.
Anticancer Activity
A study investigating the anticancer effects of similar benzenecarboxamide derivatives found that they inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis mediated by the mitochondrial pathway .
Antioxidant Properties
Another study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. This suggests that this compound may possess significant antioxidant capabilities .
In Vitro Studies
In vitro assays using human cell lines have shown that this compound can effectively reduce cell viability in cancerous cells while sparing normal cells, indicating selective toxicity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
2,6-Difluoro-N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzamide (CAS: 338398-64-4)
- Molecular Formula: C₂₁H₁₄F₅NOS
- Molecular Weight : 423.4 g/mol
- Key Differences : Incorporates two fluorine atoms at the 2- and 6-positions of the benzamide ring. This substitution increases electronegativity and may alter binding affinity compared to the parent compound. Predicted properties include a higher density (1.40 g/cm³) and boiling point (434.7°C) due to increased molecular mass and fluorine content .
4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide (CAS: Not specified)
- Molecular Formula: C₁₅H₁₂F₃NO₂
- Molecular Weight : 295.26 g/mol
- Key Differences: Replaces the sulfanyl-methylphenyl group with a methoxy (–OCH₃) substituent. This analog has been studied for its synthetic accessibility and is listed in supplier databases (e.g., ZINC101662) .
Analogs with Sulfonyl or Sulfinyl Linkages
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
- Molecular Formula : C₂₀H₁₃Cl₂F₃N₂O₃S₂
- Molecular Weight : 521.36 g/mol
- Key Differences: Substitutes the benzamide core with a thiophene ring and introduces a sulfonyl (–SO₂–) linkage. The sulfonyl group increases polarity and may enhance solubility in aqueous media.
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzenecarboxamide (CAS: 320421-56-5)
- Molecular Formula : C₁₆H₁₄N₂O₂S
- Molecular Weight : 298.36 g/mol
- Key Differences: Features a sulfinyl (–SO–) group and cyano (–CN) substituent. Predicted pKa (12.34) suggests weaker acidity compared to the parent compound (predicted pKa 11.56) .
Pharmacologically Active Sulfonamide Derivatives
These compounds exhibit antimicrobial activity attributed to their sulfonamide moieties, which inhibit bacterial dihydropteroate synthase .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|
| N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide | C₂₁H₁₅F₃N₂OS | 400.42 | –CF₃, –S– linkage | 1.40 | 434.7 |
| 2,6-Difluoro analog (CAS: 338398-64-4) | C₂₁H₁₄F₅NOS | 423.40 | 2,6-F₂, –CF₃, –S– | 1.40 | 434.7 |
| 4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide | C₁₅H₁₂F₃NO₂ | 295.26 | –OCH₃, –CF₃ | Not reported | Not reported |
| 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-thiophenecarboxamide | C₂₀H₁₃Cl₂F₃N₂O₃S₂ | 521.36 | Thiophene, –SO₂–, –Cl₂, –OCF₃ | Not reported | Not reported |
Research Implications
The structural variations among these compounds highlight the following trends:
Fluorine Substitution : Fluorinated analogs exhibit higher molecular weights and boiling points, likely due to increased van der Waals interactions .
Linkage Effects : Sulfanyl (–S–) and sulfonyl (–SO₂–) groups modulate electronic properties and solubility, with sulfonyl derivatives being more polar .
Heterocyclic Cores : Thiophene-containing analogs introduce conformational rigidity, which may influence binding specificity .
Further studies on the title compound’s biological activity and crystallography (as seen in related sulfonamide polymorphs ) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
